molecular formula C3H8S2 B156853 Bis(methylthio)methane CAS No. 1618-26-4

Bis(methylthio)methane

Cat. No. B156853
CAS RN: 1618-26-4
M. Wt: 108.23 g/mol
InChI Key: LOCDPORVFVOGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Bis(methylthio)methane (BMTM) is a compound that has been studied for its interesting molecular conformations and liquid structure. The molecular dynamics simulations using OPLS-AA and EncadS all-atom force fields have shown that BMTM predominantly exists in the AG conformer (54%), followed by the G(+)G(+) conformer (31%) in liquid state . In contrast, gas-phase electron diffraction and ab initio calculations indicate that the main conformer in the gas phase is G(+)G(+) (70%), with a smaller contribution from the AG form . These studies highlight the importance of the environment on the conformational state of BMTM.

Synthesis Analysis

The synthesis of BMTM derivatives has been explored in various studies. For instance, bis(iodozincio)methane was prepared from diiodomethane and zinc in the presence of a catalytic amount of lead, showing high potential as an organic synthetic reagent . Another study reported the conversion of methylthiomethyl acetate into BMTM via an acid-catalyzed reaction under mild conditions, suggesting a procedure for BMTM synthesis from dimethyl sulfoxide .

Chemical Reactions Analysis

BMTM and its derivatives have been shown to participate in a variety of chemical reactions. Bis(iodozincio)methane reacts with carbonyl compounds to yield methylenated products and can also react with electrophiles . The reactivity of BMTM in solution has been studied using small angle neutron scattering and anomalous X-ray scattering, which indicated that bis(iodozincio)methane exists as a monomer without forming oligomers or aggregates .

Physical and Chemical Properties Analysis

The physical and chemical properties of BMTM have been characterized through various experimental techniques. The enthalpy of vaporization for BMTM was better approximated by the EncadS force field in molecular dynamics simulations . Additionally, the gas-phase structure and conformational properties of BMTM were determined by electron diffraction and ab initio methods, providing detailed information on bond lengths, bond angles, and dihedral angles .

Case Studies

Several case studies have been conducted to explore the applications and behavior of BMTM and its derivatives. For example, bis(cyclopentadienylthallium)methane was used as a starting material for the synthesis of dinuclear cyclopentadienylmetal carbonyl complexes, demonstrating its versatility in organic synthesis . The structure and reactivity of bis(iodozincio)methane in solution were also investigated, revealing insights into its nucleophilicity and stability .

Scientific Research Applications

  • Synthesis of Organosulfur Compounds : Bis(methylthio)methane is primarily used in the synthesis of ketene thioacetal through reactions with aldehydes or ketones. It's also used for synthesizing alkenes, ketones, allylic alcohols, and 1,3-dienes, playing a significant role as a sulfur-stabilized carbanion in organic synthesis (Lee et al., 2005).

  • Preparation of Organotin Compounds : The compound has been utilized to create bis(methylthio)(trimethylstannyl)methane, a precursor to acyl anion equivalents with specific selectivity in reactions. This process involves the deprotonation of commercially available bis(methylthio)methane (Blaszczak, 2001).

  • Oxidation Reactions : Bis(methylthio)methane undergoes oxidation to form bis(methylsulfinyl)methane under various conditions. This process has been studied for its efficiency and potential applications in different organic reactions (Ogura et al., 1980).

  • Acid-Catalyzed Reactions : The compound can be converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions. This conversion process involves a complex scheme of consecutive and parallel steps, starting with the hydrolysis of esters (Zaraisky, 2008).

  • Molecular Dynamics and Liquid Structure Analysis : Molecular dynamics simulations have been performed for liquid bis(methylthio)methane to understand its molecular conformations and liquid structure. This research helps in comprehending the physical behavior of the compound in different states (Gereben & Pusztai, 2012).

  • Formation of Complexes with Palladium and Platinum : Bis(methylthio)methane forms complexes with palladium and platinum. These complexes have been studied for their structural properties and differences in behavior compared to other similar ligands (Murray et al., 1981).

Safety And Hazards

Bis(methylthio)methane is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It is also harmful to aquatic life with long-lasting effects . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

Bis(methylthio)methane is the simplest alkyl dithioether and is the key component of white truffle aroma . It is also used in commercial products such as truffle oil, butter, and puree . Future research could focus on developing a rapid analytical method for detecting counterfeit white-truffle products .

properties

IUPAC Name

bis(methylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S2/c1-4-3-5-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCDPORVFVOGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061822
Record name Methane, bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale yellow, oily liquid with an odour of fresh mustard
Record name bis(Methylthio)methane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

147.00 to 148.00 °C. @ 760.00 mm Hg
Record name Bis(methylthio)methane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name Bis(methylthio)methane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name bis(Methylthio)methane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.959-1.059
Record name bis(Methylthio)methane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/136/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Bis(methylthio)methane

CAS RN

1618-26-4
Record name 2,4-Dithiapentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1618-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(methylthio)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001618264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(methylthio)methane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methane, bis(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methane, bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dithiapentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(METHYLTHIO)METHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128SGX814T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bis(methylthio)methane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(methylthio)methane
Reactant of Route 2
Reactant of Route 2
Bis(methylthio)methane
Reactant of Route 3
Bis(methylthio)methane
Reactant of Route 4
Reactant of Route 4
Bis(methylthio)methane
Reactant of Route 5
Bis(methylthio)methane
Reactant of Route 6
Bis(methylthio)methane

Citations

For This Compound
595
Citations
MO Awaleh, A Badia, F Brisse - Crystal growth & design, 2006 - ACS Publications
A series of coordination networks has been synthesized by the self-assembly of the small bis(methylthio)methane building block and AgX (X = NO 3 - (1), ClO 4 - (2, 3), p-TsO - (4), CF 3 …
Number of citations: 103 pubs.acs.org
I Tvaroška - CHEMICKE ZVESTI, 1984 - chempap.org
The stereochemistry of bis (methylthio) methane, a model of dithioacetal segment in thiosaccharides, was studied by the semiempirical quantum chemical methods. PCILO method was …
Number of citations: 4 chempap.org
EM Page, DA Rice, K Aarset, K Hagen… - The Journal of …, 2000 - ACS Publications
The gas-phase structure and conformational properties of bis(methylthio)methane, (MeS) 2 CH 2 , have been determined by electron diffraction, augmented by results from ab initio …
Number of citations: 13 pubs.acs.org
SG Murray, W Levason, HE Tuttlebee - Inorganica Chimica Acta, 1981 - Elsevier
Bis(phenylthio)methane, PhSCH 2 SPh, reacts with Na 2 [PdX 4 ] or K 2 [PtX 4 ] (X = Cl, Br, I) to form planar trans-[ML 2 X 2 ] (M = Pd, Pt) containing dithioether ligands bonding in a …
Number of citations: 21 www.sciencedirect.com
O Gereben, L Pusztai - The Journal of Physical Chemistry B, 2012 - ACS Publications
Molecular dynamics computer simulations with the OPLS-AA and EncadS all-atom force fields have been performed for liquid bis(methylthio)methane and diethyl sulfide. For bis(…
Number of citations: 8 pubs.acs.org
MO Awaleh, A Badia, F Brisse - Inorganic chemistry, 2007 - ACS Publications
Two topologically comparable complexes, [Ag 6 (CF 3 CO 2 ) 3 (L 1-Me ) 3 (SCH 3 ) 3 ] ∞ (1) and [Ag 6 (CF 3 CF 2 CO 2 ) 3 (L 1-Me ) 2 (SCH 3 ) 3 (H 2 O)] ∞ (2), were prepared and …
Number of citations: 32 pubs.acs.org
V Vallejos González, J Podlech - European Journal of Organic …, 2021 - Wiley Online Library
3‐Bis(methylthio)propane, bis(methylthio)methane, and meso‐4,6‐dimethyl‐1,3‐dithiane were oxidized with 1–4 equivalents of hydrogen peroxide, meta‐chloroperbenzoic acid, …
AP Zaraisky - Kinetics and Catalysis, 2008 - Springer
Methylthiomethyl acetate can be rapidly and quantitatively converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions. This conversion in the system …
Number of citations: 6 link.springer.com
EW Abel, TE Mackenzie, KG Orrell, V Šik - Polyhedron, 1987 - Elsevier
The mononuclear complexes [M(CO) 5 (CH 3 E) n CH 4−n ] (n = 2, M = Cr and W, E = S and Se; n = 3, M = Cr and W, E = S; n = 4, M = Cr, E = S) have been synthesized and …
Number of citations: 14 www.sciencedirect.com
O Gereben, L Pusztai - Journal of Physics: Condensed Matter, 2013 - iopscience.iop.org
Abstract Series of flexible molecule reverse Monte Carlo calculations, using bonding and non-bonding interatomic potential functions (FMP-RMC), were performed starting from …
Number of citations: 5 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.